4-(3,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a 3,4-dichlorophenyl group and a methylsulfanyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring, for example, might undergo reactions typical of other heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might make the compound relatively non-polar and lipophilic .
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity, specifically against the tobacco mosaic virus. This work showcases the potential application of thiadiazole derivatives in antiviral drug development (Chen et al., 2010).
Molecular Structure Analysis
Research on the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided insights into the structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material. This study used density functional theory (DFT) and experimental data to elucidate the compound's properties, suggesting applications in material science and electronics (Kerru et al., 2019).
Sensitization-Based Solar Cells
Thiadiazole derivatives have also been explored for use in sensitization-based solar cells. The use of an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, alongside its oxidized dimer, in dye-sensitized and quantum-dot sensitized solar cells, indicates the role of thiadiazole derivatives in enhancing solar cell efficiency and offering a low-cost alternative to conventional materials (Rahman, Wang, Nath, & Lee, 2018).
Corrosion Inhibition
A study focusing on the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron in molecular dynamics simulations and density functional theory (DFT) calculations revealed significant potential in using these compounds as corrosion inhibitors, aligning theoretical data with experimental results (Kaya et al., 2016).
Mechanism of Action
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-methylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)5-2-3-6(10)7(11)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWLOVEYFRFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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